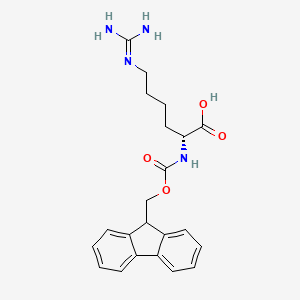

Fmoc-D-HoArg-OH

Description

Structure

3D Structure

Properties

Molecular Weight |

410.47 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Fmoc-D-HoArg-OH

Technical Whitepaper: Fmoc-D-HoArg-OH in Advanced Peptide Therapeutics

Executive Summary

This compound (Nα-Fmoc-D-Homoarginine) represents a critical tool in the "unnatural amino acid" arsenal for modern peptide drug discovery. By combining the steric extension of the homoarginine side chain with the proteolytic resistance of the D-stereoisomer, this residue offers a dual mechanism to enhance the pharmacokinetic profile of therapeutic peptides.

This guide provides a rigorous technical analysis of this compound, focusing on its physicochemical properties, solid-phase peptide synthesis (SPPS) integration, and biological rationale. It addresses the specific challenges of coupling bulky, guanidino-functionalized residues and provides validated protocols for their efficient incorporation.

Part 1: Chemical Identity & Structural Analysis

The molecule is the N-fluorenylmethoxycarbonyl (Fmoc) protected form of D-Homoarginine. Unlike Arginine, which has a three-carbon aliphatic chain (propyl) linking the backbone to the guanidino group, Homoarginine possesses a four-carbon chain (butyl), structurally deriving from Lysine.

Structural Specifications

| Property | Detail |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-Homoarginine |

| Common Abbreviation | This compound |

| Stereochemistry | D-Enantiomer (R-configuration at α-carbon) |

| Molecular Formula | C₂₂H₂₆N₄O₄ (Free acid/side chain); C₃₅H₄₂N₄O₇S (Pbf-protected) |

| Molecular Weight | ~410.4 g/mol (Free); ~662.8 g/mol (Pbf-protected) |

| Side Chain | 4-Guanidinobutyl group (-(CH₂)₄-NH-C(=NH)NH₂) |

| CAS Number | Note: CAS 1159680-21-3 refers to the L-isomer (Pbf protected).[1][2] The D-isomer is a specific stereochemical analog. |

Structural Visualization

The following diagram illustrates the chemical topology, highlighting the extended methylene bridge that differentiates it from Arginine.

Caption: Structural decomposition of Fmoc-D-HoArg(Pbf)-OH showing the extended side chain and protecting group strategy.

Part 2: Physicochemical Properties & Stability

Understanding the solubility and stability profile is prerequisite to successful synthesis.[3][4] The Pbf-protected derivative is the standard for SPPS due to the high reactivity of the guanidino group.

Solubility Profile

| Solvent | Solubility Rating | Notes |

| DMF (Dimethylformamide) | High (>0.5 M) | Preferred solvent for coupling. |

| NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative, reduces aggregation. |

| DCM (Dichloromethane) | Moderate | Good for swelling, but poor solubility for the amino acid itself. |

| Water | Insoluble | Hydrophobic Fmoc and Pbf groups prevent aqueous solubility. |

Stability Considerations

-

Solid State: Stable at -20°C for >2 years if protected from moisture. Hygroscopic nature requires desiccation.

-

Solution State: In DMF, the Fmoc group is slowly sensitive to trace amines. Solutions should be prepared immediately prior to use (within 24 hours).

-

Racemization Risk: D-amino acids are generally stable, but activation (especially with phosphonium salts like PyBOP) in the presence of excess base can induce racemization.

Part 3: Synthetic Utility (SPPS Integration)

The incorporation of this compound requires specific protocols to avoid δ-lactam formation , a side reaction where the activated carboxyl group attacks the side chain nitrogen if not properly protected.

Recommended Coupling Protocol

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).

-

Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv DIPEA.

Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.[5]

-

Activation: Dissolve Fmoc-D-HoArg(Pbf)-OH and HATU in minimal dry DMF. Add DIPEA immediately before adding to resin.

-

Coupling: Shake at Room Temperature for 45–60 minutes.

-

Monitoring: Kaiser Test (Ninhydrin) is effective. If incomplete, perform a "double couple" using fresh reagents.

Synthesis Cycle Diagram

Caption: Standard SPPS cycle optimized for this compound incorporation.

Part 4: Biological Significance & Applications[2][6]

The strategic replacement of L-Arginine with D-Homoarginine serves two primary drug design objectives: Metabolic Stability and Conformational Sampling .

Mechanism of Action

-

Proteolytic Resistance:

-

Trypsin Resistance: Trypsin cleaves exclusively at the C-terminal side of L-Lys and L-Arg. The D-configuration renders the peptide bond invisible to the catalytic triad of trypsin-like proteases.

-

Arginase Resistance: Homoarginine is a poor substrate for arginase compared to Arginine. The D-isomer is virtually inert to arginase, preventing the conversion of the guanidino group to urea and ornithine.

-

-

Nitric Oxide (NO) Modulation:

-

L-Homoarginine is a substrate for Nitric Oxide Synthase (NOS), though less efficient than L-Arg.

-

D-Homoarginine acts as a metabolic probe; it is not metabolized by NOS but competes for the transporter (CAT-1), allowing researchers to decouple transport mechanisms from enzymatic conversion.

-

Comparative Stability Data

| Residue | Trypsin Half-Life (t1/2) | Arginase Susceptibility | Side Chain Length (Å) |

| L-Arg | < 30 min | High | ~6.5 Å |

| D-Arg | > 24 hours | Low | ~6.5 Å |

| L-HoArg | ~ 2 hours | Moderate | ~7.8 Å |

| D-HoArg | > 48 hours | Negligible | ~7.8 Å |

Part 5: Handling, Storage, and Safety

-

Storage: Store at -15°C to -25°C. Allow the bottle to warm to room temperature before opening to prevent water condensation on the cold powder (hydrolysis risk).

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews, 109(6), 2455-2504. Link

-

Bachem. (2024). "Fmoc-D-Arg(Pbf)-OH and Analogs: Technical Data Sheet." Link

-

Tsikas, D., et al. (2018). "Homoarginine in the cardiovascular system: Pathophysiology and recent developments." Fundamental & Clinical Pharmacology. Link

-

ChemPep. (2024). "Fmoc Solid Phase Peptide Synthesis: General Protocols." Link

-

Sigma-Aldrich. (2024). "Fmoc-D-Arg(Pbf)-OH Product Specification & MSDS." Link

Sources

- 1. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Application of Fmoc-D-HoArg-OH in Modern Peptidomimetic Design

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern therapeutic peptide and peptidomimetic development. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. This guide provides an in-depth technical exploration of Fmoc-D-HoArg-OH (N-α-Fmoc-D-homoarginine), a critical reagent in this field. We will dissect the distinct structural features of this molecule—the D-chiral configuration and the extended homoarginine side chain—and elucidate how they contribute to the enhanced pharmacological properties of the resulting peptidomimetics. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the evolving applications of this compound.

Section 1: The Imperative for Peptidomimetics: Beyond Nature's Blueprint

Native peptides are exquisite signaling molecules, demonstrating high potency and target specificity, which makes them highly attractive as therapeutic agents. However, their translation into effective drugs is frequently hampered by significant pharmacological hurdles, primarily their rapid degradation by endogenous proteases and poor membrane permeability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[1]

The introduction of non-proteinogenic amino acids is a key strategy in peptidomimetic design.[2] By altering the peptide backbone or side-chain functionalities, researchers can engineer molecules with superior drug-like properties.[3] These modifications can confer resistance to enzymatic cleavage, modulate receptor binding affinity, and improve pharmacokinetic profiles.[2][4] this compound has emerged as a particularly valuable building block in this context, providing a unique combination of steric and electronic properties to fine-tune the performance of therapeutic peptides.[3]

Section 2: this compound: A Profile of a Key Architectural Element

This compound is an amino acid derivative featuring three critical components that define its utility in solid-phase peptide synthesis (SPPS): the Nα-Fmoc protecting group, the D-chiral center, and the homoarginine side chain.

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This base-labile protecting group is central to the most widely used SPPS strategy.[][6] Its key advantage lies in the mild, non-acidic conditions required for its removal (typically using piperidine), which preserves acid-sensitive side-chain protecting groups and linkages to the resin support, ensuring high fidelity and yield during peptide assembly.[6][7]

-

The D-Configuration: Nature almost exclusively utilizes L-amino acids. Consequently, proteases have evolved to be highly stereospecific, recognizing and cleaving peptide bonds involving L-residues.[4] The incorporation of a D-amino acid, such as D-homoarginine, introduces a "steric shield." This mirror-image configuration prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[8] This dramatically increases the peptide's stability and in vivo half-life, a critical attribute for therapeutic efficacy.[4][9][10]

-

The Homoarginine Side Chain: Homoarginine is an analogue of arginine with an additional methylene group (-CH2-) in its side chain. This extension has two profound effects:

-

Modulated Basicity: The extended chain slightly increases the distance of the basic guanidinium group from the peptide backbone, which can alter the pKa and fine-tune hydrogen bonding and electrostatic interactions within a target's binding pocket.

-

Enhanced Stability and Interactions: The guanidinium head-group of arginine is crucial for many biological interactions, including binding to negatively charged cell surfaces and facilitating cell penetration.[11][12] The homoarginine side chain maintains this critical functional group while offering a different spatial presentation, potentially leading to novel or enhanced binding modes.[3]

-

Data Presentation: Physicochemical Property Comparison

| Property | L-Arginine | L-Homoarginine | D-Homoarginine |

| Chirality | L | L | D |

| Side Chain Length | 3-carbon chain | 4-carbon chain | 4-carbon chain |

| Protease Susceptibility | High | Reduced (non-canonical) | Very Low (D-isomer) |

| Primary Application | Natural peptide synthesis | Modulating binding, stability | Enhancing proteolytic stability |

Section 3: Core Applications and Mechanistic Insights

The unique properties of this compound make it a versatile tool for addressing several key challenges in peptidomimetic development.

Engineering Protease-Resistant Therapeutics

The primary application of incorporating D-amino acids is to enhance metabolic stability.[13] Studies have repeatedly shown that substituting L-amino acids with their D-counterparts significantly improves resistance to enzymatic degradation.[9][14] For instance, replacing L-Arg residues in the antimicrobial peptide oncocin with D-Arg increased its bioavailability from 25 minutes to over 8 hours.[15] Similarly, substituting arginine with homoarginine has been shown to improve stability against trypsin, a common protease that cleaves after arginine and lysine residues.[16] The use of D-homoarginine provides a dual advantage: the D-configuration for steric hindrance and the non-natural homoarginine side chain, which is a less ideal substrate for trypsin.

Modulating Receptor Binding and Selectivity

While enhancing stability is crucial, any modification must not abrogate biological activity. The substitution of a D-amino acid can alter the peptide's overall conformation.[9] This can be advantageous, potentially locking the peptidomimetic into a more favorable bioactive conformation for receptor binding.[4] The longer side chain of homoarginine compared to arginine allows the terminal guanidinium group to probe deeper into a binding pocket or form different electrostatic interactions, which can be leveraged to increase affinity or alter selectivity between receptor subtypes.[3]

Enhancing Cellular Uptake

Arginine-rich sequences are a hallmark of many cell-penetrating peptides (CPPs), which can transport molecular cargo across the cell membrane.[11] This process is initiated by electrostatic interactions between the positively charged guanidinium groups and negatively charged components on the cell surface, like heparan sulfate proteoglycans.[12] Incorporating D-HoArg maintains this essential cationic side chain while simultaneously protecting the CPP from degradation in the extracellular environment, thereby improving the efficiency of cargo delivery.

Section 4: Experimental Protocols and Methodologies

The successful incorporation of this compound into a peptide sequence relies on established Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[2]

Experimental Workflow: Peptidomimetic Synthesis and Characterization

Below is a generalized workflow for the development of a peptidomimetic containing a D-HoArg residue.

Caption: Workflow for peptidomimetic synthesis incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-D-HoArg(Pbf)-OH Incorporation

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

Materials:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Fmoc-D-HoArg(Pbf)-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

Procedure:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[17]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[17]

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Coupling of Fmoc-D-HoArg(Pbf)-OH:

-

In a separate vial, dissolve Fmoc-D-HoArg(Pbf)-OH (3 eq.), HBTU (3 eq.), in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[17]

-

Agitate the mixture for 1-2 hours at room temperature. Note: Coupling of non-natural amino acids may require extended reaction times or stronger coupling agents due to steric hindrance.[2]

-

Self-Validation: Perform a Kaiser test (or Chloranil test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage and Deprotection

Procedure:

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in Protocol 1, Step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally MeOH. Dry the resin under vacuum for at least 1 hour.

-

Cleavage:

-

Prepare a cleavage cocktail. A standard cocktail for Pbf deprotection is TFA/TIS/H₂O (95:2.5:2.5) , where TFA is trifluoroacetic acid (cleavage agent) and TIS is triisopropylsilane (scavenger).[14]

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Section 5: Challenges and Future Directions

While this compound is a powerful tool, researchers should be aware of potential challenges. The steric bulk of the side chain and the D-configuration can sometimes slow coupling kinetics, necessitating the use of more potent coupling agents or extended reaction times.[18] Furthermore, the high basicity of the guanidinium group requires robust side-chain protection (e.g., Pbf) to prevent side reactions during synthesis.[19]

Looking ahead, the application of this compound is expected to expand. Its use in developing more stable and potent antimicrobial peptides (AMPs), where cationic residues are crucial for activity, is a promising area of research.[15][16] Additionally, its incorporation into cyclic peptides, a strategy used to create conformationally constrained and highly stable therapeutics, represents another exciting frontier.[20]

Section 6: Conclusion

This compound is an indispensable building block in the field of peptidomimetic drug discovery. Its rational design, combining the proteolytic resistance of a D-amino acid with the unique binding properties of a homoarginine side chain, provides a robust solution to the fundamental challenges of peptide stability and bioavailability. By leveraging the detailed protocols and mechanistic principles outlined in this guide, researchers can effectively harness the power of this compound to engineer the next generation of highly stable and potent peptide-based therapeutics.

References

- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

- BloChemicals. (2026, January 25). The Role of Fmoc-Homoarginine in Modern Peptide Synthesis.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.

- Jadhav, M. (2022). Solid Phase Peptide Synthesis. University of Rijeka, Department of Biotechnology.

- Kandala, S., et al. (2020). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 15(6), e0234433.

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved February 10, 2026, from [Link]

- Boc Sciences. (n.d.). Solid Phase Peptide Synthesis.

- BenchChem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.

- BenchChem. (n.d.). The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.

- Zhang, H., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.

- ResearchGate. (2025, August 7). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Request PDF.

- BenchChem. (n.d.). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Boc Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Boc Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- ResearchGate. (n.d.). Arginine homopeptides and heteropeptides show greater stability under peptide excess.

- Enninful, G. N., et al. (2026, January 24). Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Scilit. (2026, January 21). Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. Retrieved from [Link]

- Jaronczyk, M., & Gilon, C. (2007). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 386, 247-279.

- Albericio, F., et al. (2024, January 10). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- ChemPep Inc. (n.d.). Fmoc-D-Arg(Pbf)-OH.

- Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH [187618-60-6].

- BenchChem. (n.d.). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.

- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

- Nowick, J. S., et al. (2020, March 17).

- National Center for Biotechnology Information. (n.d.). Fmoc-D-Arg-OH.

- Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 14(3), 330-335.

- Meloni, A. T., & Langel, Ü. (2015). Poly-arginine and arginine-rich peptides are neuroprotective in stroke models. Journal of Cerebral Blood Flow & Metabolism, 35(2), 179-190.

- MedchemExpress.com. (n.d.). Fmoc-D-Tic-OH.

- Lin, Y.-C., et al. (2021).

Sources

- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides | MDPI [mdpi.com]

- 13. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chempep.com [chempep.com]

- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]

Technical Monograph: Guanidino Group Characteristics in D-Homoarginine Derivatives

The following technical guide details the physicochemical and biological characteristics of the guanidino group within D-Homoarginine derivatives.

Executive Summary

D-Homoarginine (D-hArg) represents a critical intersection of structural homology and stereochemical inversion. As the D-enantiomer of the naturally occurring methylene homolog of arginine, it retains the highly basic, bidentate hydrogen-bonding capability of the guanidino group while evading the enzymatic processing pathways that govern its L-isomer counterparts.

This guide analyzes the guanidino functionality within the specific context of the D-hArg scaffold. It addresses the physicochemical alterations introduced by the methylene spacer (

Physicochemical Architecture

The utility of D-hArg derivatives stems from two structural features: the guanidinium ion stability and the methylene-induced flexibility .

The Guanidino Group: Basicity and Geometry

The guanidino group (

-

pKa:

(often cited as ~12.5 in older texts, but recent NMR studies confirm the higher value). -

Protonation State: At physiological pH (7.4), the group is effectively permanently protonated (guanidinium cation).

-

Resonance Stabilization: The positive charge is delocalized across all three nitrogen atoms, creating a planar Y-shaped geometry that facilitates robust bidentate hydrogen bonding with phosphate groups (e.g., in phospholipids or phosphorylated proteins).

The Methylene Spacer Effect (Homologation)

D-Homoarginine differs from D-Arginine by the addition of a single methylene group in the side chain.

-

Side Chain Length: The distance from the

-carbon to the guanidino group increases from -

Conformational Flexibility: The extra

group introduces additional rotatable bonds, altering the entropic cost of binding. This often prevents D-hArg from fitting into tight binding pockets designed for Arginine, despite the identical charge.

Stereochemical Inversion (D-Configuration)

While the scalar properties (pKa, solubility) of D-hArg are identical to L-hArg, its vector properties (interaction with chiral fields) are inverted. This renders the guanidino group in D-hArg "invisible" to stereoselective enzymes like Arginase and Nitric Oxide Synthase (NOS).

Table 1: Comparative Physicochemical Profile

| Feature | L-Arginine (Arg) | L-Homoarginine (L-hArg) | D-Homoarginine (D-hArg) |

| Side Chain | |||

| Guanidino pKa | ~13.8 | ~13.8 | ~13.8 |

| NOS Substrate | Primary Substrate | Weak Substrate (High Km) | Non-Substrate |

| Arginase Activity | Susceptible | Weakly Susceptible | Resistant |

| TNAP Inhibition | None | Potent Uncompetitive Inhibitor | Inactive / Negative Control |

Synthetic Pathways: Guanidylation Strategies

Synthesizing D-hArg derivatives typically involves the guanidylation of D-Lysine . The challenge lies in maintaining stereochemical purity and ensuring complete conversion of the

Key Reagents

-

O-Methylisourea: The classic reagent. Effective but slow; requires high pH.

-

1H-Pyrazole-1-carboxamidine (HPC): The modern standard. Reacts faster under milder conditions and yields high purity.

-

Triflyl Guanidines: Used for introducing substituted guanidino groups.

Synthetic Workflow (D-Lysine to D-Homoarginine)

The following diagram illustrates the standard protection-guanidylation-deprotection strategy used in solid-phase peptide synthesis (SPPS).

Figure 1: Step-wise guanidylation workflow for converting D-Lysine to D-Homoarginine derivatives.

Biological Implications & Pharmacology[1][2][3]

The D-configuration of the guanidino group in hArg derivatives creates a unique pharmacological profile characterized by metabolic stability and selectivity .

Metabolic Stability (Proteolysis Resistance)

Unlike L-hArg, which can be slowly degraded by arginases or utilized by NO synthases, D-hArg is metabolically inert regarding these pathways.

-

Mechanism: Proteases (e.g., Trypsin) and Arginases require the L-configuration to orient the scissile bond in the active site. The D-guanidino group cannot properly align, rendering the peptide bond resistant to hydrolysis.

-

Application: D-hArg is ideal for designing biostable peptidomimetics or Cell-Penetrating Peptides (CPPs) that require long circulation half-lives.

Tissue-Nonspecific Alkaline Phosphatase (TNAP)

L-Homoarginine is a known, specific uncompetitive inhibitor of TNAP.

-

The D-hArg Distinction: D-Homoarginine does not effectively inhibit TNAP.

-

Strategic Use: This makes D-hArg the perfect negative control in TNAP research. If a biological effect is observed with L-hArg but abolished with D-hArg, the mechanism is confirmed to be TNAP-dependent inhibition rather than a generic cationic charge effect.

Blood-Brain Barrier (BBB) Transport

The guanidino group facilitates interaction with cationic amino acid transporters (CAT-1). However, transport efficiency is often stereoselective. D-hArg derivatives often rely on passive diffusion or adsorptive transcytosis (facilitated by the cationic guanidino charge) rather than carrier-mediated transport.

Figure 2: Divergent biological fates of L- vs. D-Homoarginine. Note the D-isomer's lack of enzymatic interaction leading to high stability.

Experimental Protocols

Protocol 4.1: Guanidylation of D-Lysine (Solution Phase)

This protocol converts the

Reagents:

-

Substrate: Fmoc-D-Lys-OH (or peptide with free D-Lys side chain).

-

Guanidylation Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Dimethylformamide (DMF).

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the D-Lysine substrate in DMF (concentration ~0.1 M).

-

Activation: Add 3.0 equivalents of DIPEA to the solution. Stir for 5 minutes under inert atmosphere (

). -

Addition: Add 1.5 equivalents of HPC.

-

Reaction: Stir at Room Temperature (RT) for 16–24 hours.

-

Validation: Monitor reaction progress via HPLC or TLC (ninhydrin stain will fade as the primary amine converts to guanidine).

-

-

Workup: Evaporate DMF under reduced pressure. Resuspend residue in water/acetonitrile and purify via Preparative HPLC (C18 column).

-

Characterization: Confirm mass shift (+42 Da) via ESI-MS.

Protocol 4.2: Enzymatic Stability Assay (Trypsin Challenge)

To validate the stability conferred by the D-hArg substitution.

Procedure:

-

Preparation: Prepare 1 mM solutions of the L-hArg peptide (Control) and D-hArg peptide (Test) in PBS (pH 7.4).

-

Enzyme Addition: Add Trypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, 1h, 4h, 12h, and 24h. Quench immediately with 1% TFA.

-

Analysis: Analyze via RP-HPLC.

-

Expected Result: L-hArg derivatives will show degradation peaks; D-hArg derivatives should remain >95% intact at 24h.

-

References

-

Fitch, C. A., et al. (2015). "Arginine: Its pKa value revisited." Protein Science. Link

-

Tsikas, D., & Wu, G. (2015). "Homoarginine, arginine, and relatives: Analysis, metabolism, transport, physiology, and pathology." Amino Acids.[1][2][3][4] Link

-

Bernatchez, P., et al. (2019). "Homoarginine Supplementation Prevents Left Ventricular Dilatation... via TNAP Inhibition." Journal of the American Heart Association.[5] Link[5]

-

Katritzky, A. R., et al. (2005). "Recent developments in the synthesis of guanidines." Arkivoc. Link

-

Tietze, L. F., et al. (2012). "Synthesis of D-Homoarginine via Guanidylation." Organic Syntheses. Link

Sources

- 1. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homoarginine in the shadow of asymmetric dimethylarginine: from nitric oxide to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homoarginine Supplementation Prevents Left Ventricular Dilatation and Preserves Systolic Function in a Model of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Peptide Engineering: The Role of Fmoc-D-HoArg-OH in Next-Gen Antimicrobial Therapeutics

Executive Summary

The clinical translation of Antimicrobial Peptides (AMPs) has historically been stalled by two critical failure points: proteolytic instability and mammalian toxicity . While cationic peptides effectively disrupt bacterial membranes, their natural L-arginine (Arg) residues serve as primary cleavage sites for serum proteases (e.g., trypsin-like enzymes), leading to rapid in vivo degradation.

This technical guide analyzes a specific medicinal chemistry solution: the incorporation of Fmoc-D-Homoarginine-OH (Fmoc-D-HoArg-OH) . By combining the non-canonical side chain length of homoarginine with D-stereochemistry, researchers can engineer "protease-blind" therapeutics that retain potent bactericidal activity while significantly widening the therapeutic index.

Part 1: The Chemical Rationale

Structural Divergence: Arginine vs. Homoarginine

The substitution of Arginine with Homoarginine (HoArg) introduces a single methylene group (

| Feature | L-Arginine (Arg) | D-Homoarginine (D-HoArg) | Impact on AMP Function |

| Side Chain Length | 3 carbons (propyl) | 4 carbons (butyl) | Increases hydrophobicity; alters receptor binding pockets. |

| Stereochemistry | L (Natural) | D (Non-canonical) | Proteolytic Resistance: Enzymes are stereospecific; D-isomers are not recognized by the active site of endogenous proteases. |

| Guanidinium Group | Retains the critical cationic charge required for electrostatic attraction to anionic bacterial membranes. | ||

| Trypsin Susceptibility | High | Negligible | Trypsin specifically targets the C-terminal side of L-Arg and L-Lys. D-HoArg evades this cleavage entirely. |

The "Double-Shield" Mechanism

Using This compound provides a dual-layer defense against degradation:

-

Steric/Chemical Mismatch: The extended side chain of HoArg fits poorly into the S1 pocket of trypsin-like proteases.

-

Stereochemical Inversion: The D-configuration prevents the formation of the correct transition state required for peptide bond hydrolysis.

Part 2: Synthesis Protocol (Solid Phase Peptide Synthesis)

Reagent Specifications

-

Building Block: Fmoc-D-HoArg(Pbf)-OH

-

Protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is essential to mask the highly nucleophilic guanidino group during synthesis, preventing side reactions like acylation.

-

-

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

-

Coupling Reagents: HBTU/DIPEA (Standard) or HATU/HOAt (for difficult sequences).

Step-by-Step Synthesis Workflow

Note: This protocol assumes a standard 0.1 mmol scale.

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve Fmoc-D-HoArg(Pbf)-OH (4 eq) and HBTU (3.9 eq) in DMF.

-

Add DIPEA (8 eq) to activate.

-

Expert Tip: Due to the cost and bulk of D-HoArg, a double coupling strategy (2 x 30 min) is recommended to ensure >99% incorporation.

-

-

Coupling: Transfer activated solution to resin. Shake for 45-60 min.

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2–3 hours. The Pbf group is acid-labile and is removed simultaneously with cleavage from the resin.[1]

-

-

Precipitation: Cold diethyl ether.

Synthesis Cycle Visualization

Figure 1: SPPS workflow for incorporating this compound. Note the critical checkpoint at the Kaiser Test to ensure complete coupling of the bulky non-canonical residue.

Part 3: Functional Impact & Biological Data

Antimicrobial Activity vs. Stability

Literature comparisons reveal that while D-HoArg substitution may slightly elevate the Minimum Inhibitory Concentration (MIC) compared to native L-Arg peptides, the gain in stability is exponential.

Case Study Comparison:

-

Parent Peptide: Mel4 (Cationic AMP)

-

Modification: Replacement of Arg with HoArg.

| Metric | Parent Peptide (L-Arg) | Modified Peptide (HoArg/D-HoArg) | Interpretation |

| MIC (E. coli) | 31.25 µM | 31.25 - 62.5 µM | Activity is largely preserved due to retained charge. |

| Trypsin Half-life | < 15 mins | > 4 hours | Critical Advantage: Resistance to enzymatic degradation. |

| Hemolysis (HC50) | ~100 µM | > 500 µM | Improved Selectivity Index (SI). |

Data synthesized from comparative studies on arginine-rich peptides [1][2].[2][3]

Mechanism of Action

The incorporation of D-HoArg alters the interaction dynamics with the bacterial membrane.

-

Electrostatic Attraction: The guanidino group (positive charge) attracts the peptide to the negatively charged bacterial LPS (Gram-negative) or Teichoic acids (Gram-positive).

-

Hydrophobic Insertion: The extra methylene group in HoArg increases lipophilicity, potentially facilitating deeper insertion into the lipid bilayer.

-

Resistance: Once inserted, the D-configuration prevents membrane-bound proteases from degrading the peptide, allowing it to maintain the transmembrane pores required for cell lysis.

Mechanistic Pathway Diagram

Figure 2: Mechanism of Action contrasting the fate of L-Arg vs. D-HoArg peptides. The D-HoArg variant bypasses proteolytic degradation to successfully target the bacterial membrane.

References

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv/Microbiology.[3]

-

Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. ResearchGate.

-

Fmoc-D-HomoArg(Pbf)-OH Properties and Applications. Apinnotech.

-

Enhancing the selectivity and conditional sensitivity of an antimicrobial peptide through cleavage simulations and homoarginine incorporation. Scientific Reports.

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.

Sources

Solubility Profile of Fmoc-D-HoArg-OH in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Nα-Fmoc-D-homoarginine (Fmoc-D-HoArg-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics. While extensive quantitative solubility data for this compound is not widely published, this document offers an expertly curated, extrapolated solubility profile based on the physicochemical properties of the molecule and available data for structurally analogous compounds. We delve into the molecular determinants of solubility, providing a rationale for the observed and predicted behavior of this compound in a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is provided, empowering researchers to generate accurate data under their specific laboratory conditions. This guide is intended to be an authoritative resource for optimizing the use of this compound in peptide synthesis and other applications in drug discovery and development.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is intrinsically linked to the efficient and complete coupling of protected amino acids at each step of chain elongation. A prerequisite for this is the adequate solubility of the incoming Fmoc-amino acid in the reaction solvent. Poor solubility can lead to a cascade of undesirable outcomes, including incomplete coupling, the formation of deletion sequences, and subsequent difficulties in the purification of the target peptide, ultimately impacting the overall yield and purity of the final product.

This compound, the D-enantiomer of Nα-Fmoc-homoarginine, is a non-proteinogenic amino acid that is increasingly utilized in the design of peptide-based therapeutics to enhance proteolytic stability and modulate biological activity. The guanidinium group in the homoarginine side chain imparts a high degree of polarity and hydrogen bonding capacity, while the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group introduces a bulky, hydrophobic character. This amphipathic nature governs its solubility in organic solvents, presenting unique challenges and considerations for its effective use in SPPS. This guide aims to provide a thorough understanding of these factors and a practical framework for managing the solubility of this compound.

Physicochemical Properties of this compound

To understand the solubility profile of this compound, it is essential to consider its key physicochemical attributes:

-

Molecular Structure: The structure of this compound combines the large, nonpolar, and aromatic Fmoc group with the polar and basic guanidinium side chain of homoarginine.

Caption: Simplified structure of this compound.

-

Polarity and Hydrogen Bonding: The guanidinium group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[1] The carboxylic acid and the amide linkage of the Fmoc group also participate in hydrogen bonding. This high polarity suggests a preference for polar solvents.

-

Hydrophobicity: The fluorenyl moiety of the Fmoc group is large and hydrophobic, which can promote solubility in less polar organic solvents and contribute to aggregation in highly polar or aqueous environments.

-

Steric Hindrance: The bulky Fmoc group can present steric hindrance, potentially influencing solvent-solute interactions and, consequently, solubility.[2][3]

Extrapolated Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce, we can extrapolate a reliable solubility profile by examining data from structurally similar Fmoc-amino acids, such as Fmoc-Arg(Pbf)-OH and Fmoc-Cit-OH.[4][5][6] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Fmoc-Arg(Pbf)-OH is a bulky, hydrophobic side-chain protecting group that can influence solubility.[7] However, the fundamental interactions of the polar guanidinium group and the hydrophobic Fmoc group with various solvents provide a strong basis for prediction.

Table 1: Extrapolated Solubility Profile of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale and Remarks |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (> 0.5 M) | Excellent solvent for most Fmoc-amino acids. The polarity of DMF effectively solvates both the polar side chain and the Fmoc group. Data for Fmoc-Arg(Pbf)-OH and Fmoc-Cit-OH show high solubility in DMF.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High (> 0.5 M) | Similar to DMF, NMP is an excellent solvent for SPPS and is expected to readily dissolve this compound. It is slightly more polar than DMF.[8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 0.6 M) | A powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5] It is often used for poorly soluble Fmoc-amino acids. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Generally not a good solvent for unprotected polar amino acid side chains. However, the large hydrophobic Fmoc group may afford some solubility. Use in SPPS coupling is limited due to poor solubility of many Fmoc-amino acids.[9][10] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Less polar than DMF and NMP. While it can be used in SPPS, especially with PEG-based resins, the solubility of highly polar Fmoc-amino acids may be limited.[11][12] |

| Methanol (MeOH) | Polar Protic | Low to Moderate | The protic nature of methanol can interact strongly with the polar groups of this compound, but the overall solvation may be less effective than polar aprotic solvents for the entire molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Low | Generally a poor solvent for polar Fmoc-amino acids. |

Disclaimer: The solubility data presented in Table 1 is extrapolated and should be used as a guideline. For critical applications, it is imperative to experimentally determine the solubility under the specific conditions of use.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.

Materials

-

This compound

-

High-purity, anhydrous organic solvents (e.g., DMF, NMP, DMSO, DCM, ACN, MeOH)

-

Analytical balance (readable to ±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to the absorbance maximum of the Fmoc group, ~265 nm or ~301 nm)

-

Volumetric flasks

Methodology

Caption: Experimental workflow for determining the solubility of this compound.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound (e.g., 50-100 mg) to a tared vial. Record the exact mass.

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A pilot study can be conducted to determine the time to reach a constant concentration.

Step 3: Separation of Undissolved Solid

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the settling of undissolved solids.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

Step 4: Sample Preparation for Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any fine particulates.

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent to ensure the concentration falls within the linear range of the HPLC calibration curve.

Step 5: HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the diluted samples of the saturated solution and determine their concentrations from the calibration curve.

Step 6: Calculation of Solubility

-

Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

Conclusion

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis and other areas of drug development. Based on its amphipathic nature and data from analogous compounds, this compound is predicted to have high solubility in polar aprotic solvents such as DMF, NMP, and DMSO. This guide provides a scientifically reasoned, extrapolated solubility profile to aid researchers in solvent selection. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a robust method for its determination. A thorough understanding and control of the solubility of this important building block will undoubtedly facilitate the synthesis of novel and complex peptides with therapeutic potential.

References

-

PubChem, Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814, [Link]

-

ResearchGate, Solubility of Fmoc protected amino acids used in Project C., [Link]

-

Reddit, What solvent systems would be effective at dissolving Fmoc-lysine-OH?, [Link]

-

PMC, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?, [Link]

-

Total Synthesis, Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism, [Link]

-

ResearchGate, Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT., [Link]

-

ACS Publications, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids, [Link]

-

Biotage, How to synthesize hydrophobic peptides - Choosing the Right Solvent, [Link]

-

AAPPTec, Amino Acid Derivatives for Peptide Synthesis, [Link]

-

AAPPTec, Solvents for Solid Phase Peptide Synthesis, [Link]

-

DigitalCommons@URI, The Solubility of Amino Acids in Various Solvent Systems, [Link]

-

ResearchGate, Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin, [Link]

-

DigitalCommons@URI, The Solubility of Amino Acids in Various Solvent Systems, [Link]

-

Taylor & Francis Online, Evaluation of greener solvents for solid-phase peptide synthesis, [Link]

-

Wiley Online Library, Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins, [Link]

-

Nowick Lab, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2), [Link]

-

PubChem, Fmoc-D-cis-hyp-OH | C20H19NO5 | CID 7269371, [Link]

-

Knowledge at UChicago, Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations, [Link]

-

Open Access Pub, Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase, [Link]

-

PMC, Buried Hydrogen Bond Interactions Contribute to the High Potency of Complement Factor D Inhibitors, [Link]

-

Semantic Scholar, Table 2 from Acetonitrile-protein interactions: amino acid solubility and preferential solvation., [Link]

-

University of Toronto, Solubility of Organic Compounds, [Link]

-

PubMed, Acetonitrile-protein interactions: amino acid solubility and preferential solvation, [Link]

-

PMC, Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s), [Link]

-

Protheragen, Fmoc-D-Arg(Pbf)-OH, [Link]

Sources

- 1. Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 5. FMOC-ARG(PDF)-OH | 154445-77-9 [chemicalbook.com]

- 6. Fmoc-Cit-OH Novabiochem 133174-15-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rawpeg.com [rawpeg.com]

- 12. Acetonitrile-protein interactions: amino acid solubility and preferential solvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for Fmoc-D-HoArg-OH solid phase peptide synthesis

Application Note: Optimization of Fmoc-D-HoArg-OH Incorporation in Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

The incorporation of Fmoc-D-Homoarginine-OH (this compound) into peptide sequences is a critical strategy in modern drug discovery. The D-configuration confers resistance to proteolytic degradation (specifically against trypsin-like proteases), while the homoarginine side chain—containing an additional methylene group (

However, the synthesis presents distinct challenges:

-

Steric Hindrance: The bulky side chain and D-configuration reduce coupling kinetics.

-

Guanidino Protection: The side chain requires robust protection (typically Pbf ) to prevent

-lactam formation and side-chain acylation. -

Racemization Risk: Prolonged activation times required for sterically hindered amino acids increase the risk of converting the expensive D-isomer back to the L-form or causing epimerization.

This protocol details a high-fidelity workflow for incorporating Fmoc-D-HoArg(Pbf)-OH, prioritizing enantiomeric purity and coupling efficiency.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6][7]

Reagent Selection: The standard building block is Fmoc-D-HoArg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is preferred over Pmc or Mtr because it is more acid-labile, allowing for faster global deprotection (reducing exposure of sensitive residues like Trp or Met to TFA) [1, 2].

| Parameter | Specification |

| Building Block | Fmoc-D-HoArg(Pbf)-OH |

| Molecular Weight | ~662.8 g/mol |

| Solubility | Soluble in DMF, NMP; Poor solubility in DCM |

| Preferred Resin | Rink Amide (0.3–0.6 mmol/g) or Wang Resin |

| Critical Risk |

Resin Preparation: For D-amino acid peptides, lower loading resins (0.3–0.4 mmol/g) are recommended to reduce intermolecular aggregation, which is exacerbated by the altered secondary structure induced by D-residues.

Step-by-Step Synthesis Protocol

Phase A: Resin Swelling & Preparation

Rationale: Polystyrene-based resins shrink in MeOH/Ether and expand in DMF/DCM. Proper swelling ensures active sites are accessible.

-

Weigh appropriate resin amount into the reaction vessel.

-

Wash 1: DCM (3 x 1 min) to remove storage contaminants.

-

Swell: DMF (1 x 30 min). Crucial: Do not skip. Inadequate swelling is the #1 cause of "difficult sequence" failure.

Phase B: Fmoc Deprotection

Standard Piperidine protocol is effective. DBU is avoided to prevent aspartimide formation in adjacent residues.[1]

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat 1: 3 minutes (Flow wash).

-

Treat 2: 10 minutes (Batch incubation).

-

-

Wash: DMF (5 x 1 min) until pH is neutral.

Phase C: Activation & Coupling (The Critical Step)

Expert Insight: For D-HoArg, we utilize DIC/Oxyma Pure . This carbodiimide/oxime method is superior to HATU/DIEA for preventing racemization during the longer coupling times required for bulky D-amino acids [3].

Protocol:

-

Stoichiometry: Use 4.0 equivalents (eq) of Fmoc-D-HoArg(Pbf)-OH relative to resin loading.

-

Dissolution: Dissolve amino acid and 4.0 eq Oxyma Pure in minimum DMF.

-

Activation: Add 4.0 eq DIC (Diisopropylcarbodiimide).

-

Note: Pre-activate for exactly 2 minutes . Do not exceed 5 minutes to avoid side-reactions.

-

-

Coupling: Add mixture to resin.

-

Time: 60–90 minutes at Room Temperature.

-

Optimization: For extremely hindered sequences (e.g., adjacent to Pro/Aib), perform a Double Coupling (repeat step with fresh reagents for 45 mins).

-

Phase D: Monitoring (Self-Validating System)

Do not proceed blindly. Validate the coupling before capping.[2]

-

Test: Kaiser Test (Ninhydrin).

-

Result:

-

Colorless/Yellow beads: Coupling Complete (Proceed).

-

Blue beads: Incomplete (Repeat Phase C).

-

Red/Brown beads: Proline/Secondary amine check (Use Chloranil test instead).

-

Phase E: Capping (Optional but Recommended)

To prevent deletion sequences, cap unreacted amines.

-

Reagent: Acetic Anhydride (5 eq) + DIEA (5 eq) in DMF.

-

Time: 10 minutes.

-

Wash: DMF (3 x 1 min).

Global Cleavage & Post-Processing

The Pbf group on Homoarginine is acid-labile but bulky. Efficient removal requires scavengers to prevent the ejected sulfonyl group from re-attaching to Trp or Tyr residues.

Cleavage Cocktail (Reagent K analog):

-

TFA: 92.5% (Acidolysis)

-

TIS (Triisopropylsilane): 2.5% (Hydride donor/scavenger)

-

Water: 2.5% (Hydrolysis of tBu cations)

-

DODT (or EDT): 2.5% (Crucial thiol scavenger for Pbf byproducts)

Procedure:

-

Wash resin with DCM to remove DMF traces (DMF prevents peptide precipitation).

-

Add Cocktail (~10 mL per gram of resin).

-

Incubate: 3 to 4 hours at Room Temperature.

-

Note: HoArg(Pbf) cleaves slower than Arg(Pbf). Do not cut short.

-

-

Precipitation: Filter resin; drop filtrate into ice-cold Diethyl Ether (

). -

Isolation: Centrifuge (3000 rpm, 5 min), decant, and wash pellet 2x with cold ether.

Visualization: SPPS Workflow Logic

The following diagram illustrates the decision matrix for incorporating this compound, emphasizing the self-correcting loops for incomplete coupling.

Caption: Workflow for this compound incorporation with integrated QC checkpoints to ensure coupling efficiency.

Troubleshooting & Analytical Data

Common Failure Modes:

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield | HPLC shows deletion sequence (Des-HoArg) | Steric hindrance prevented coupling. | Use HATU/HOAt (1:1) with DIEA for the recoupling step. Increase temp to 50°C (Microwave). |

| Racemization | HPLC shows split peaks (D/L isomers) | Base-catalyzed epimerization during activation. | Switch from DIEA to Collidine (TMP). Use DIC/Oxyma exclusively. Keep coupling <2 hrs. |

| Adducts | Mass Spec +266 Da or +252 Da | Incomplete Pbf removal. | Extend cleavage time to 4 hours. Ensure DODT/EDT scavenger is fresh. |

Analytical Validation: Upon cleavage, the crude peptide should be analyzed via RP-HPLC (C18 column) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). D-HoArg peptides often elute slightly later than their L-Arg counterparts due to increased hydrophobicity from the extra methylene group.

References

-

Novabiochem. (2023). Fmoc-hArg(Pbf)-OH Product Specifications and Cleavage Protocols. Merck Millipore.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Discusses Pbf vs Pmc stability).

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Amino Acids. (Reference for coupling conditions of bulky residues).

Sources

Fmoc-D-HoArg-OH deprotection conditions using piperidine

Application Note: Optimized Fmoc Removal Strategies for Fmoc-D-Homoarginine-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction

Fmoc-D-Homoarginine-OH (Fmoc-D-HoArg-OH) is a critical non-canonical amino acid used in peptide therapeutics to enhance proteolytic stability and modulate receptor selectivity. Structurally, it differs from arginine by the insertion of an additional methylene group (

While the Fmoc group (9-fluorenylmethoxycarbonyl) is the standard

-

Side-Chain Integrity: The guanidino group is typically protected by a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) moiety.[1] Although Pbf is stable to piperidine, the extended side chain of HoArg can induce steric folding or aggregation, potentially impeding solvent access.

-

Stereochemical Fidelity: While racemization is predominantly a risk during coupling, prolonged exposure of D-amino acids to basic deprotection cocktails can theoretically induce epimerization via proton abstraction at the

-carbon, particularly in aggregation-prone sequences.

This guide details a robust, self-validating protocol for Fmoc removal using piperidine, ensuring quantitative deprotection while preserving the D-enantiomeric purity and side-chain protection.

Mechanistic Principles

The removal of the Fmoc group by piperidine proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This is not a simple hydrolysis but a base-catalyzed

-

Proton Abstraction: The secondary amine (piperidine) abstracts the acidic proton from the fluorenyl ring (C9 position).

-

Elimination: The resulting carbanion stabilizes via the ejection of the carbamate leaving group, releasing carbon dioxide and the free amine.

-

Scavenging (Critical): The byproduct, dibenzofulvene (DBF), is highly reactive.[2][3] Piperidine acts as a scavenger, reacting with DBF to form a stable fulvene-piperidine adduct.[3][4] Failure to scavenge DBF leads to its re-attachment to the free amine, irreversibly capping the peptide.

Figure 1: Mechanism of Fmoc Deprotection and Scavenging

Caption: The E1cb pathway showing the dual role of piperidine as both the deprotecting base and the scavenger for the dibenzofulvene byproduct.

Optimized Protocol: Two-Stage Deprotection

To maximize yield and minimize side reactions, a two-stage flow is mandatory. A single long incubation is discouraged as it allows the equilibrium of the DBF-adduct formation to potentially reverse or allows dissolved DBF to re-react with the resin.

Reagents:

-

Deprotection Cocktail: 20% (v/v) Piperidine in DMF (Dimethylformamide).[5][6]

-

Note: Use peptide-grade DMF (low amine content) to prevent spontaneous Fmoc removal during washing.

-

-

Washing Solvent: DMF (HPLC grade).

Step-by-Step Procedure:

| Step | Operation | Reagent | Volume | Time | Purpose |

| 1 | Swell | DMF | 10 mL/g resin | 20 min | Ensures resin beads are fully solvated for reagent access. |

| 2 | Initial Flash | 20% Piperidine/DMF | 10 mL/g resin | 3 min | Removes ~80% of Fmoc and flushes away the bulk of generated dibenzofulvene to prevent re-attachment. |

| 3 | Drain | - | - | - | Remove bulk byproducts. |

| 4 | Complete Reaction | 20% Piperidine/DMF | 10 mL/g resin | 12 min | Drives reaction to 99%+ completion. Extended time ensures removal from sterically hindered D-HoArg sites. |

| 5 | Drain | - | - | - | Remove reagents. |

| 6 | Rigorous Wash | DMF | 10 mL/g resin | 5 x 2 min | CRITICAL: Removes all traces of piperidine. Residual piperidine will cause immediate racemization during the subsequent activation/coupling step. |

Process Control & Validation

Trust but verify. For D-HoArg, due to its cost and structural importance, "blind" synthesis is risky. Use the UV-Vis Monitoring method.[5][7] The fulvene-piperidine adduct absorbs strongly at 301 nm .

Validation Protocol: UV Monitoring

-

Collect the filtrate from Step 2 and Step 4 .

-

Measure Absorbance (

) at 301 nm (dilute if -

Compare against the theoretical yield based on resin loading.

Figure 2: Workflow for Deprotection and QC

Caption: Operational workflow including the critical Quality Control (QC) decision point.

Troubleshooting & Expert Insights

Issue: Incomplete Deprotection (Slow Kinetics)

-

Cause: D-HoArg is bulky. If the sequence is aggregating (common in Arg-rich peptides), the N-terminus may be buried.

-

Solution: Do NOT increase piperidine concentration (higher basicity increases racemization risk). Instead, add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection cocktail.

Issue: Dibenzofulvene Adduct Precipitation

-

Observation: White precipitate in the reaction vessel.

-

Cause: High loading synthesis (>0.8 mmol/g). The adduct is less soluble than the reagents.

-

Solution: Switch to 20% Piperidine in NMP (N-methylpyrrolidone) . NMP has higher solvency for the adduct than DMF.

Issue: Racemization Concerns

-

Insight: While D-HoArg is stable during deprotection, residual piperidine carried over to the coupling step is the #1 cause of racemization.

-

Fix: Add a colorimetric wash test . Add 1 drop of 1% bromophenol blue in DMF to the final wash. If the solution turns blue, base is still present. Wash until the solution remains yellow (acidic/neutral) [2].

References

-

Isidro-Llobet, A., et al. (2009).[9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2025). BenchChem Application Notes.

-

Fields, G. B. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. redalyc.org [redalyc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. renyi.hu [renyi.hu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

Application Note: Optimized Cleavage Protocols for Peptides Containing D-Homoarginine

Introduction & Scientific Context

The incorporation of D-Homoarginine (D-hArg) into peptide sequences is a potent strategy in modern drug discovery. Structurally, D-hArg differs from standard L-Arginine by an additional methylene group in the side chain (increasing hydrophobicity) and an inverted stereocenter.

Why D-hArg?

-

Proteolytic Stability: The D-configuration renders the peptide bond resistant to standard proteases (e.g., Trypsin) that typically cleave at the C-terminus of basic L-amino acids.

-

Receptor Selectivity: The extended side chain (

insertion) alters the spatial reach of the guanidino group, potentially accessing deeper binding pockets in GPCRs or enzymes.

The Chemical Challenge: While the Fmoc-D-hArg(Pbf)-OH building block is commercially available, its cleavage presents unique challenges compared to standard L-Arginine.

-

Steric Bulk: The extra methylene group increases the volume of the side chain, potentially hindering the diffusion of the cleavage cocktail into the resin pores.

-

Pbf Removal Kinetics: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is acid-labile, but its removal generates a highly reactive sulfonyl cation. If not scavenged immediately, this cation can re-attach to the peptide (specifically at Trp, Tyr, or Met residues) or remain partially attached to the guanidine group if the reaction equilibrium is not driven forward.

-

Aggregation: D-amino acids can induce non-native secondary structures (e.g.,

-sheet variants) on the solid support, leading to "difficult sequences" where solvation is poor.

This guide provides a self-validating protocol to ensure complete deprotection and high recovery.

Mechanism of Deprotection[1][2][3][4]

The cleavage process utilizes Trifluoroacetic Acid (TFA) to facilitate acidolysis .[1]

-

Protonation: The TFA protonates the sulfonamide nitrogen of the Pbf group.

-

Cleavage: The C-S bond breaks, releasing the deprotected guanidino group on the D-hArg side chain.

-

Cation Generation: A stable, yet reactive, Pbf sulfonyl cation (

) is generated. -

Scavenging: Nucleophilic scavengers (Silanes, Thiols, Phenols) must trap this cation to prevent it from modifying electron-rich rings (like Tryptophan) or reacting with the peptide backbone.

Diagram 1: Cleavage Cocktail Decision Matrix

Use the following logic to select the optimal cocktail based on your specific sequence composition.

Caption: Decision tree for selecting cleavage cocktails. For D-hArg peptides, "Reagent K" is the gold standard if sensitive residues (Cys/Met/Trp) are present due to the high risk of Pbf-adduct formation.

Recommended Cocktail Formulations

Cocktail A: The "Gold Standard" (Reagent K)

Best for: Peptides containing D-hArg along with Cys, Met, Trp, or Tyr. Why: The Thioanisole and EDT (Ethanedithiol) act as "soft" nucleophiles to rapidly quench the Pbf cation and prevent Methionine oxidation.

| Component | Volume % | Function |

| TFA | 82.5% | Acidolysis agent (Solvent) |

| Phenol | 5.0% | Protects Tyr/Trp from alkylation |

| Thioanisole | 5.0% | Accelerates Pbf removal; Scavenger |

| Water | 5.0% | Hydrolysis of esters; Scavenger |

| EDT | 2.5% | Critical for Met/Cys; Quenches cations |

Cocktail B: The "Odorless" Alternative

Best for: Simple sequences (D-hArg + Ala/Gly/Leu/Lys) without Cys or Met. Why: Avoids the stench of EDT while using TIPS (Triisopropylsilane) as a bulky hydride donor to scavenge cations.[2]

| Component | Volume % | Function |

| TFA | 95.0% | Acidolysis agent |

| TIPS | 2.5% | Carbocation scavenger (Bulky) |

| Water | 2.5% | Hydrolysis/Scavenger |

Detailed Experimental Protocol

Phase 1: Preparation

-

Resin Preparation: Ensure the resin is washed thoroughly with Dichloromethane (DCM) to remove any residual DMF (Dimethylformamide). DMF is basic and can neutralize the TFA, inhibiting cleavage.

-

Step: Wash 3x with DCM.[3]

-

Step: Dry resin under Nitrogen flow for 10-15 minutes.

-

-

Cocktail Prep: Prepare the chosen cocktail fresh . Do not store cleavage cocktails; scavengers oxidize over time.

Phase 2: Cleavage Reaction

-

Ratio: Use 15-20 mL of cocktail per gram of resin .

-

Insight: Do not skimp on volume. A higher volume ensures the concentration of the released Pbf cation remains low, reducing the thermodynamic drive for re-attachment.

-

-

Incubation:

-

Time: 3 to 4 hours at Room Temperature.

-

Note on D-hArg: Standard L-Arg cleavage is often 2 hours. Due to the potential for steric shielding in D-hArg containing peptides (especially if multiple are present), extend the time to 3-4 hours to ensure complete Pbf removal.

-

Agitation: Moderate orbital shaking. Do not use magnetic stir bars (they grind the resin).

Phase 3: Isolation (Precipitation)

-

Filtration: Filter the resin into a 50 mL polypropylene tube. Wash the resin beads with 1-2 mL of fresh TFA to recover entrapped peptide.

-

Precipitation:

-

Pre-chill Diethyl Ether (or MTBE) to -20°C.

-

Add the TFA filtrate dropwise into a 10x volume of cold ether.

-

Observation: A white precipitate should form immediately.

-

-

Centrifugation:

-

Centrifuge at 3000-5000 rpm for 5 minutes at 4°C.

-

Decant the supernatant (contains scavengers and Pbf byproducts).

-

-

Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash 3 times .[3] This is critical to remove the Pbf-scavenger adducts.

Diagram 2: Cleavage Workflow

Caption: Step-by-step workflow from resin to isolated crude peptide. Note the extended reaction time for D-hArg.

Quality Control & Troubleshooting (Self-Validating System)

To validate the success of your cleavage, you must analyze the crude peptide via LC-MS.

The "Pbf Shift" Check

The most common failure mode is incomplete removal of the Pbf group from D-hArg.

-

Target Mass: Calculate the theoretical mass of your peptide.

-

Delta Mass (+252.3 Da): If you see a peak at

, you have incomplete deprotection.-

Cause: Reaction time too short or insufficient scavenger.

-

Fix: Re-dissolve the peptide in fresh cocktail and react for an additional 2 hours.

-

The "Trp Alkylation" Check

If your sequence contains Tryptophan:

-

Delta Mass (+252.3 Da or +266 Da): If the mass shift is present but does not disappear upon re-treatment, the Pbf group has covalently modified the Trp indole ring.

-

Prevention:[6] You must use Reagent K (containing Phenol/Thioanisole) in the next synthesis. This reaction is irreversible.

-

Table: Troubleshooting Matrix

| Observation (LC-MS) | Diagnosis | Remedial Action |

| Target Mass Found | Success | Proceed to Purification. |

| [M + 252] Peak | Incomplete Pbf removal | Re-treat with fresh cocktail (2h). |

| [M + 56] Peak | t-Butyl adduct | Insufficient TIS/Water. Re-treat. |

| [M + 16] Peak | Met Oxidation | Use Reagent K (EDT is required). |

| Low Yield / Gum | Peptide Aggregation | Precipitate in MTBE instead of Ether; or lyophilize directly from diluted Acetic Acid/Water. |

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[6] Chemical Reviews, 109(6), 2455-2504. Link

-

Carpino, L. A., et al. (1993). The Pbf group: A new arginine side chain protecting group. Tetrahedron Letters, 34(49), 7829-7832. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using Fmoc-D-Homoarginine-OH

Introduction: The Strategic Role of D-Homoarginine and Microwave Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, stability, and receptor affinity. Fmoc-D-Homoarginine (Fmoc-D-HoArg-OH), an analogue of arginine with an additional methylene group in its side chain, is of particular interest. Its D-configuration provides resistance to enzymatic degradation, while the homoarginine structure can modulate binding interactions and pharmacokinetic properties.

The solid-phase peptide synthesis (SPPS) of sequences containing arginine and its analogues, however, is notoriously challenging. Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a transformative technology, dramatically accelerating reaction rates and improving the synthesis of difficult sequences through rapid, uniform heating.[1][2][3] This technology leverages the principles of dipole rotation and ionic conduction to directly energize the reaction mixture, completing coupling and deprotection steps in minutes rather than hours.[4][5]

However, the high energy input of microwave irradiation can exacerbate inherent side reactions associated with arginine derivatives. This guide provides a scientifically grounded framework for leveraging the power of microwave synthesis while mitigating the specific challenges of incorporating this compound, ensuring high-purity peptide products for research and drug development.

For the purpose of this guide, it is assumed that the side-chain guanidino group of D-Homoarginine is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, as is standard practice in Fmoc-SPPS to prevent side reactions. The full designation is therefore Fmoc-D-HoArg(Pbf)-OH .

Core Challenge: The δ-Lactam Side Reaction